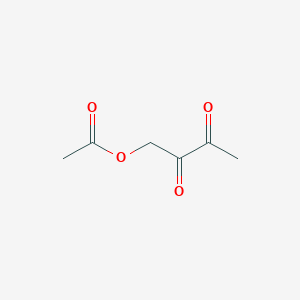

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

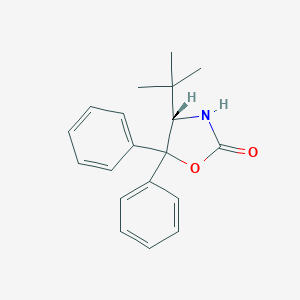

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is a chemical compound with the molecular formula C13H13NOS2 and a molecular weight of 263.384 . It is provided by several suppliers for research use .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile are not fully detailed in the search results. The compound has a molecular weight of 263.384 .Aplicaciones Científicas De Investigación

Synthesis of Reactive Polymers

This compound is used in the synthesis of reactive polymers, which are cross-linked resins with chemically reactive functional groups. These polymers are utilized as polymeric reagents or supports in biochemical and chemical applications .

Functionalization of Non-Functional Polymers

It serves as a precursor for the functionalization of non-functional polymers. By chemically modifying these polymers, functional groups can be added, enabling the creation of chemically reactive polymers .

Preparation of Functional Esters

The compound is instrumental in providing functional esters, which are general reactive group precursors. These esters can react with alcohols and amines, facilitating the synthesis of reactive polymers in a single step .

Synthesis of (Meth)Acrylate-Based Monomers

It is involved in the synthesis of new (meth)acrylate-based monomers. These monomers can be polymerized to create copolymers with commercial monomers, which are then investigated for their unique properties .

Chemical Modification for Polymer Synthesis

Chemical modification of polymers using this compound allows for the preparation of polymers that cannot be directly synthesized through the polymerization of monomers .

Development of Functional Polymers

The compound aids in the development of functional polymers with specific properties, such as chemical, physicochemical, or biochemical functions. This is achieved by binding functional groups to the structure of certain monomers .

Creation of Vinyl Polymers

It is used in the creation of vinyl polymers with planned pendant reactive groups. This is done either by functionalizing a non-functional polymer or by binding a reactive side group to a monomer and polymerizing it .

Research in Polymer-Based Chemistry

Lastly, this compound finds its application in polymer-based chemistry for the chemical modification of polymers and the production of chemical-reactive polymers in both industry and research settings .

Safety And Hazards

Propiedades

IUPAC Name |

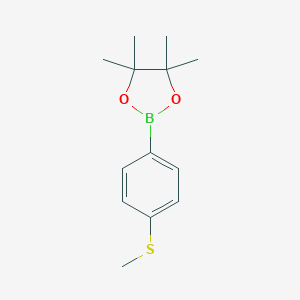

2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJLZBZLQXCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380996 |

Source

|

| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |

CAS RN |

175201-64-6 |

Source

|

| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)